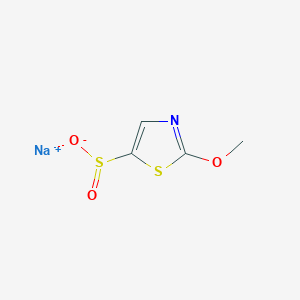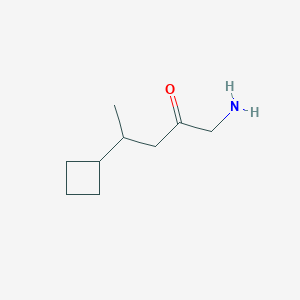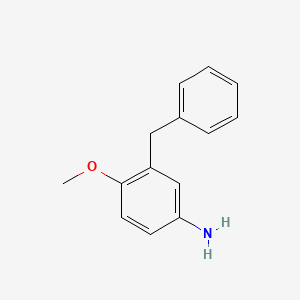
3-Benzyl-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-4-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group attached to the nitrogen atom of an aniline ring, with a methoxy group at the para position relative to the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methoxyaniline typically involves the reductive amination of benzaldehyde with 4-methoxyaniline. One common method employs sodium borohydride (NaBH4) as the reducing agent in the presence of a cation exchange resin . The reaction is carried out in tetrahydrofuran (THF) as the solvent, and the optimal conditions involve using 1 molar equivalent of NaBH4 and 0.5 g of the resin per mmol of benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more sustainable and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
3-Benzyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anilines.
科学研究应用
3-Benzyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 3-Benzyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to target Oct4 (Octamer-binding transcription factor 4), which is crucial for spermatogenesis. Additionally, it interacts with acetylcholinesterase, an enzyme involved in neurotransmission. These interactions can modulate various biological pathways and processes.
相似化合物的比较
Similar Compounds
4-Methoxyaniline: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
N-Benzyl-4-methoxyaniline: Similar structure but with different substitution patterns that can affect its reactivity and applications.
3-Chloro-4-methoxyaniline: Contains a chloro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Benzyl-4-methoxyaniline is unique due to the presence of both benzyl and methoxy groups, which confer specific electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
3-benzyl-4-methoxyaniline |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9,15H2,1H3 |
InChI 键 |
MKNUDVJPNJUJTI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





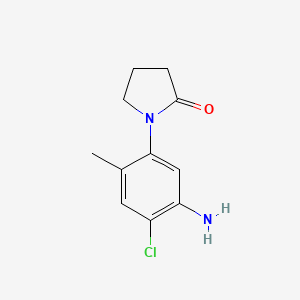
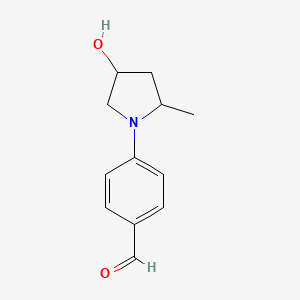
![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)

![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)



